molecular formula C16H21NS B2369574 N-benzyl-1-thiophen-2-ylpentan-1-amine CAS No. 165277-48-5

N-benzyl-1-thiophen-2-ylpentan-1-amine

Cat. No. B2369574
M. Wt: 259.41
InChI Key: HAVZCXVHKKRSBZ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its analogs .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This could involve various chemical reactions, catalysts, solvents, temperatures, pressures, and other conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at the reagents, conditions, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Techniques such as IR spectroscopy, UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry might be used .

Scientific Research Applications

  • Synthesis and Applications in Organic Chemistry :

    • A study by Jiang et al. (2018) developed a one-pot protocol for the synthesis of highly enantiopure benzylic thioethers, thioacetates, and sulfones, using enantioenriched tertiary benzylic amines including heterocyclic amines like 1-(thiophen-2-yl)ethanamine (Jiang et al., 2018).
  • Pharmacological Evaluation :

    • Oberdorf et al. (2008) synthesized thiophene bioisosteres of spirocyclic sigma receptor ligands, including compounds like N-benzyl-6'-methoxy-6',7'-dihydrospiro[piperidine-4,4'-thieno[3.2-c]pyran], demonstrating their potential as potent sigma receptor ligands (Oberdorf et al., 2008).
  • Spectroscopic and Nonlinear Optical Properties :

    • Karabacak et al. (2012) studied a compound structurally similar to N-benzyl-1-thiophen-2-ylpentan-1-amine, focusing on its spectroscopic and nonlinear optical properties. The study suggested that such compounds could be good candidates for nonlinear optical materials (Karabacak et al., 2012).
  • Organocatalysis :

    • Colgan et al. (2016) identified an amine side product formed during benzylation reactions in organic synthesis that could act as a catalyst poison. This highlights the importance of understanding the reactivity and interactions of compounds like N-benzyl-1-thiophen-2-ylpentan-1-amine in complex chemical reactions (Colgan et al., 2016).
  • Synthesis of Novel Compounds and Applications in Material Science :

    • Research by Liu et al. (2016) on star-shaped single-polymer systems with simultaneous RGB emission involved compounds related to N-benzyl-1-thiophen-2-ylpentan-1-amine, demonstrating applications in electroluminescence and amplified spontaneous emission (Liu et al., 2016).
  • Novel Synthesis Techniques :

    • The synthesis of N-substituted benzylidine-4-(4-methylphenyl)-6-(thiophen-2-yl) pyrimidin-2-amines by Patel et al. (2017) showed a potential for creating derivatives of N-benzyl-1-thiophen-2-ylpentan-1-amine with significant antimicrobial activity (Patel et al., 2017).
  • Electrochemical and Optical Properties :

    • Driscoll et al. (2010) explored the use of a related compound in solid-state excitonic solar cells, indicating its potential in enhancing solar cell efficiency through energy transfer and charge generation (Driscoll et al., 2010).

Safety And Hazards

This involves studying the toxicity, flammability, reactivity, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often used as a source of this information .

Future Directions

Future directions could involve potential applications of the compound, further reactions it could undergo, or further studies that could be done to better understand its properties .

properties

IUPAC Name

N-benzyl-1-thiophen-2-ylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NS/c1-2-3-10-15(16-11-7-12-18-16)17-13-14-8-5-4-6-9-14/h4-9,11-12,15,17H,2-3,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVZCXVHKKRSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CS1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl[1-(thiophen-2-yl)pentyl]amine

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